- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435
Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
95715-86-9 structure
Product Name:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
N.o CAS:95715-86-9
MF:C12H21NO5
MW:259.298844099045
MDL:MFCD00674041
CID:802827
PubChem ID:354335394
Update Time:2025-05-27
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
- (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- NULL
- (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate
- (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)
- (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester
- (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
- 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- B5352
- 95715-86-9
- DTXSID60350836
- CS-D1220
- 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-
- MFCD00674041
- SCHEMBL121419
- EN300-651263
- (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- PS-7373
- BP-12795
- Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%
- Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected
- (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;
- O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
- N88SYW3697
- ZNBUXTFASGDVCL-MRVPVSSYSA-N
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate
- AKOS015893990
-
- MDL: MFCD00674041
- Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
- Chave InChI: ZNBUXTFASGDVCL-MRVPVSSYSA-N
- SMILES: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 259.14197277g/mol
- Massa monoisotópica: 259.14197277g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 5
- Complexidade: 345
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 65.1Ų
Propriedades Experimentais
- Cor/Forma: 液体
- Densidade: 1.082 g/mL at 25 °C(lit.)
- Ponto de ebulição: 102°C/2mmHg(lit.)
- Ponto de Flash: 华氏:199.4 °F
摄氏:93 °C - Índice de Refracção: n20/D 1.444(lit.)
- Solubilidade: 微溶 (3.9 g/L) (25 ºC),
- PSA: 65.07000
- LogP: 1.46930
- Actividade Óptica: [α]20/D +54°, c = 1.3 in chloroform
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H227-H315-H319
- Declaração de Advertência: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Número de transporte de matérias perigosas:NA 1993 / PGIII
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:(BD258207)
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111642-10g |
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 95% | 10g |
$284 | 2021-08-06 | |
| Chemenu | CM111642-25g |
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 95% | 25g |
$569 | 2021-08-06 | |
| Ambeed | A466943-250mg |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 250mg |
$10.0 | 2025-04-14 | |
| Ambeed | A466943-1g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 1g |
$12.0 | 2025-04-14 | |
| Ambeed | A466943-5g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 5g |
$28.0 | 2025-04-14 | |
| Ambeed | A466943-25g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 25g |
$75.0 | 2025-04-14 | |
| Ambeed | A466943-100g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 100g |
$290.0 | 2025-04-14 | |
| abcr | AB468468-250 mg |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |
95715-86-9 | 250MG |
€58.00 | 2022-03-01 | ||
| abcr | AB468468-1 g |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |
95715-86-9 | 1g |
€67.40 | 2022-03-01 | ||
| abcr | AB468468-5 g |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |
95715-86-9 | 5g |
€87.20 | 2023-07-18 |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ; rt; 2 h, rt
Referência
- Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocks, Organic Letters, 2018, 20(12), 3574-3578
Método de produção 3
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ; 16 h, rt
Referência
- Preparation of heterocyclic compounds as antibacterial compounds, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; 48 h, rt
Referência
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 0.5 h, 110 °C
Referência
- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 48 h, 20 °C
1.2 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Sodium carbonate ; neutralized
Referência
- Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistry, ARKIVOC (Gainesville, 2010, (9), 108-126
Método de produção 7
Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ; 2 h, rt
Referência
- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067
Método de produção 8
Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Referência
- Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: 2,2-Dimethoxypropane , Boron trifluoride etherate
Referência
- Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analogues, Letters in Drug Design & Discovery, 2005, 2(8), 579-583
Método de produção 10
Condições de reacção
1.1 Reagents: Diethyl ether , Boron trifluoride Solvents: Acetone ; 2 h, rt
Referência
- Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid position, Bioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003
Método de produção 11
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0 °C → rt; overnight, rt
Referência
- In Search of Small Molecules That Selectively Inhibit MBOAT4, Molecules, 2021, 26(24),
Método de produção 12
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
Referência
- Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities, Bioorganic & Medicinal Chemistry, 2015, 23(4), 759-769
Método de produção 13
Condições de reacção
Referência
- Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde Synthesis, Journal of Organic Chemistry, 1995, 60(15), 4749-54
Método de produção 14
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Referência
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
Referência
- 4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762
Método de produção 17
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 1 h, reflux
Referência
- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69
Método de produção 18
Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone
Referência
- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines, European Journal of Medicinal Chemistry, 2017, 138, 13-25
Método de produção 19
Condições de reacção
1.1 Solvents: Acetone
Referência
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699
Método de produção 20
Condições de reacção
1.1 Solvents: Dichloromethane
Referência
- Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin A, Synthesis, 2000, (5), 634-636
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials
- Di-tert-butyl dicarbonate
- Boc-D-ser-ome
- D-Serine
- Boc-Ser-OMe
- 2,2-Dimethoxypropane
- H-D-Ser-OMe.HCl
- 3-Oxazolidinecarboxylic acid, 4-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-(2-thiazolyl)-2-propenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [R-[R*,R*-(Z)]]-
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Número da Ordem:A846907
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:12
Preço ($):286.0
E- mail:sales@amadischem.com
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95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Pureza:99%
Quantidade:100g
Preço ($):286.0